molecular formula C26H23FN4O2S3 B393941 2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-THIAZOLE

2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-THIAZOLE

Cat. No.: B393941
M. Wt: 538.7g/mol
InChI Key: SLWAKGYHASPFNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-THIAZOLE is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a thienyl group, a pyrazolyl group, and a thiazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and its structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-THIAZOLE typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Pyrazole Ring: This step involves the reaction of a hydrazine derivative with a 1,3-diketone to form the pyrazole ring.

    Introduction of the Thienyl Group: The thienyl group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Sulfonylation: The pyrrolidinylsulfonyl group can be introduced via a sulfonylation reaction using a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the pyrazole ring.

    Reduction: Reduction reactions can occur at the nitro groups if present, converting them to amines.

    Substitution: The compound can undergo various substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while reduction could yield amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biology, the compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. Its ability to interact with various biological targets makes it a valuable tool for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for the development of new drugs.

Industry

In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-THIAZOLE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(4-chlorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole
  • 2-[5-(4-methylphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole
  • 2-[5-(4-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole

Uniqueness

The uniqueness of 2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-THIAZOLE lies in its specific combination of functional groups, which allows it to interact with a wide range of molecular targets. This makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C26H23FN4O2S3

Molecular Weight

538.7g/mol

IUPAC Name

2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazole

InChI

InChI=1S/C26H23FN4O2S3/c27-20-9-5-19(6-10-20)24-16-22(25-4-3-15-34-25)29-31(24)26-28-23(17-35-26)18-7-11-21(12-8-18)36(32,33)30-13-1-2-14-30/h3-12,15,17,24H,1-2,13-14,16H2

InChI Key

SLWAKGYHASPFNS-UHFFFAOYSA-N

SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)N4C(CC(=N4)C5=CC=CS5)C6=CC=C(C=C6)F

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)N4C(CC(=N4)C5=CC=CS5)C6=CC=C(C=C6)F

Origin of Product

United States

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